Cas no 2228595-44-4 (N-(3,5-difluoropyridin-4-yl)methylhydroxylamine)

N-(3,5-difluoropyridin-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(3,5-difluoropyridin-4-yl)methylhydroxylamine
- N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine
- 2228595-44-4
- EN300-1763596
-
- インチ: 1S/C6H6F2N2O/c7-5-2-9-3-6(8)4(5)1-10-11/h2-3,10-11H,1H2
- InChIKey: ASLUNETYSQMQPB-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1CNO)F
計算された属性
- せいみつぶんしりょう: 160.04481914g/mol
- どういたいしつりょう: 160.04481914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763596-0.1g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1763596-10.0g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1763596-0.05g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1763596-10g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1763596-5g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 5g |
$3147.0 | 2023-09-20 | ||
Enamine | EN300-1763596-1.0g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1763596-0.5g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1763596-2.5g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1763596-5.0g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1763596-0.25g |
N-[(3,5-difluoropyridin-4-yl)methyl]hydroxylamine |
2228595-44-4 | 0.25g |
$999.0 | 2023-09-20 |
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
N-(3,5-difluoropyridin-4-yl)methylhydroxylamineに関する追加情報
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine: An Overview of a Promising Compound in Medicinal Chemistry
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine (CAS No. 2228595-44-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of hydroxylamines, which are known for their diverse biological activities and utility in the development of new drugs. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to N-(3,5-difluoropyridin-4-yl)methylhydroxylamine.
Chemical Structure and Synthesis
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine is characterized by its distinctive 3,5-difluoropyridine moiety and a methylhydroxylamine functional group. The presence of fluorine atoms in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The synthesis of this compound typically involves several steps, including the preparation of the 3,5-difluoropyridine intermediate and subsequent coupling with a methylhydroxylamine derivative.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of N-(3,5-difluoropyridin-4-yl)methylhydroxylamine. For instance, a study published in the Journal of Organic Chemistry (2021) reported a one-pot synthesis method that significantly reduced the number of purification steps and improved overall yield. This method involves the sequential addition of reagents under mild conditions, making it suitable for large-scale production.
Biological Properties and Mechanisms of Action
The biological properties of N-(3,5-difluoropyridin-4-yl)methylhydroxylamine have been extensively studied in various in vitro and in vivo models. One of its key applications is as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, research conducted at the University of California (2022) demonstrated that N-(3,5-difluoropyridin-4-yl)methylhydroxylamine effectively inhibits the activity of protein kinase C (PKC), a family of enzymes that play crucial roles in cell proliferation and survival.
In addition to its enzymatic inhibition properties, N-(3,5-difluoropyridin-4-yl)methylhydroxylamine has shown promise as an antioxidant and anti-inflammatory agent. A study published in the Journal of Medicinal Chemistry (2021) found that this compound can scavenge reactive oxygen species (ROS) and reduce inflammation in cellular models. These findings suggest potential therapeutic applications in diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders and cardiovascular diseases.
Clinical Applications and Future Prospects
The potential clinical applications of N-(3,5-difluoropyridin-4-yl)methylhydroxylamine are currently being explored through preclinical studies and early-stage clinical trials. One area of focus is its use as a therapeutic agent for cancer treatment. Preliminary studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy.
A phase I clinical trial conducted at Memorial Sloan Kettering Cancer Center (2023) evaluated the safety and efficacy of N-(3,5-difluoropyridin-4-yl)methylhydroxylamine in patients with advanced solid tumors. The results indicated that the compound was well-tolerated at various dose levels and demonstrated antitumor activity in a subset of patients. These findings have paved the way for further clinical investigations to optimize dosing regimens and identify patient populations most likely to benefit from treatment.
Beyond cancer therapy, N-(3,5-difluoropyridin-4-yl)methylhydroxylamine is also being investigated for its potential use in other therapeutic areas. For instance, ongoing research at Harvard Medical School (2023) is exploring its efficacy as a neuroprotective agent in models of Parkinson's disease. Preliminary data suggest that this compound can protect dopaminergic neurons from oxidative damage and improve motor function in animal models.
Conclusion
N-(3,5-difluoropyridin-4-yl)methylhydroxylamine (CAS No. 2228595-44-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers distinct properties that make it an attractive candidate for drug development. Recent advances in synthetic methodologies have facilitated its production on a larger scale, while preclinical studies have provided valuable insights into its mechanisms of action and therapeutic potential.
Ongoing research continues to uncover new applications for N-(3,5-difluoropyridin-4-yl)methylhydroxylamine, particularly in areas such as cancer therapy, neuroprotection, and anti-inflammatory treatment. As more data become available from clinical trials and further studies, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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